4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Friedel-Crafts acylation of 4-ethylacetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst . This intermediate is then reacted with 2-aminothiazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of solvents to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-14-4-6-16(7-5-14)18-12-25-20(21-18)22-19(24)17-10-8-15(9-11-17)13(2)23/h4-12H,3H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLTVLDWUVUCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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